molecular formula C19H15ClN2O2 B2960474 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 338754-82-8

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2960474
CAS No.: 338754-82-8
M. Wt: 338.79
InChI Key: PKQQWZDEIMYPLT-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (hereafter referred to as Compound A) is a pyridine-3-carboxamide derivative characterized by a 3-chlorophenylmethyl group at the 1-position of the dihydropyridine ring and an N-phenylcarboxamide moiety at position 3. Its molecular formula is C₁₉H₁₆ClN₃O₄S, with a molar mass of 417.87 g/mol . The compound’s structure features a planar conformation due to extended π-conjugation across the aromatic rings and the amide bridge, a common trait in related derivatives .

Key structural attributes include:

  • 1-(3-Chlorophenyl)methyl group: Introduces steric bulk and electron-withdrawing effects via the chlorine atom.
  • 2-Oxo-1,2-dihydropyridine core: Stabilizes the keto-amine tautomer, as confirmed by crystallographic studies of analogs .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-7-4-6-14(12-15)13-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQQWZDEIMYPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with phenyl isocyanate to introduce the N-phenyl group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Planarity and Tautomerism : Compound A and its analogs (e.g., N-(3-Bromo-2-methylphenyl) derivative) adopt near-planar conformations, with dihedral angles between aromatic rings ranging from 8.38° to 12° . The keto-amine tautomer is favored over the hydroxy-pyridine form, as confirmed by X-ray diffraction .
  • Hydrogen Bonding : Centrosymmetric dimers form via N–H⋯O interactions in Compound A ’s brominated analog, a feature critical for crystal packing and stability .

Functional Group Impact on Properties

  • Halogen Substituents : Chlorine (Compound A) vs. bromine ( analog) affect molar mass, polarizability, and van der Waals interactions. Bromine’s larger atomic radius may enhance binding in hydrophobic pockets .
  • Sulfonamide vs.
  • N-Substituents : Bulky groups (e.g., cycloheptyl in ) increase lipophilicity, impacting blood-brain barrier penetration, while phenyl groups (Compound A) favor π-π stacking in protein binding .

Biological Activity

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents. The presence of the 3-chlorophenyl group and the carboxamide functionality contributes to its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of dihydropyridines exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains:

CompoundBacterial StrainMIC (μM)
33e (R=2-Cl)S. aureus12.4
33e (R=2-Cl)B. cereus16.4
33e (R=2-Cl)E. coli16.5
33e (R=2-Cl)K. pneumoniae16.1

These results demonstrate that certain derivatives exhibit greater potency than standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In vitro studies have shown that related compounds possess anti-inflammatory effects superior to curcumin. This was assessed using established models for inflammation, where the compound demonstrated a capacity to inhibit pro-inflammatory cytokines .

Anticancer Potential

The anticancer activity of dihydropyridine derivatives has been explored through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Notably, compounds have shown effectiveness against breast cancer and leukemia cell lines, indicating their potential as therapeutic agents .

Binding Interactions

Molecular docking studies reveal that the compound interacts favorably with various biological targets, including enzymes and receptors involved in inflammation and bacterial resistance mechanisms. For example, binding affinities with bovine serum albumin (BSA) suggest a significant pharmacokinetic profile .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the carboxamide group can enhance biological activity. Compounds with electron-withdrawing groups generally exhibited improved antibacterial efficacy compared to their electron-donating counterparts .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effect of synthesized dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that modifications at the phenyl position led to varying degrees of activity, with some compounds achieving MIC values as low as 0.3 µM against resistant strains .
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of related compounds in a murine model of inflammation, demonstrating significant reductions in edema and inflammatory markers when treated with these compounds .

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